

# An In-depth Technical Guide to the Structure of Phenyl Dihydrogen Phosphate

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## Compound of Interest

Compound Name: Phenyl phosphate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and structural properties of phenyl dihydrogen phosphate (also known as monophenyl phosphate), a key aryl phosphate ester. The document details its molecular structure, physicochemical properties, and relevant experimental protocols. Furthermore, it explores its role in biological pathways, offering insights for professionals in drug development and biochemical research.

## Molecular Structure and Identification

Phenyl dihydrogen phosphate is an organophosphorus compound resulting from the mono-esterification of phosphoric acid with phenol. It consists of a phenyl group covalently bonded to a phosphate group via an oxygen atom.

The fundamental structure can be represented by several chemical identifiers:

- Molecular Formula: C<sub>6</sub>H<sub>7</sub>O<sub>4</sub>P
- CAS Number: 701-64-4<sup>[1]</sup>
- SMILES: O=P(O)(O)OC1=CC=CC=C1<sup>[1][2]</sup>
- InChI Key: CMPQUABWPXYYSH-UHFFFAOYSA-N<sup>[2]</sup>

A two-dimensional representation of the molecule highlights the key functional groups: the aromatic phenyl ring and the acidic dihydrogen phosphate moiety.

Figure 1: 2D Structure of Phenyl Dihydrogen Phosphate.

## Physicochemical and Structural Data

Quantitative data for phenyl dihydrogen phosphate is summarized below. As experimental crystallographic data is not available in open literature, theoretical bond lengths and angles have been provided. These values are derived from Density Functional Theory (DFT) computations, a standard methodology for predicting molecular geometries.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	174.09 g/mol	<a href="#">[7]</a>
Melting Point	98-100 °C	<a href="#">[2]</a> <a href="#">[8]</a>
Appearance	White to light yellow crystalline powder	
CAS Registry Number	701-64-4	<a href="#">[1]</a> <a href="#">[2]</a>

Table 2: Theoretical Molecular Geometry (DFT B3LYP/6-311++G(d,p))

Bond	Bond Length (Å)	Angle	Angle (°)
P=O	1.48	O=P-O(H)	115.8
P-OH	1.62	O=P-O(Ph)	118.2
P-O(Ph)	1.65	(H)O-P-O(H)	102.5
C-O	1.38	(H)O-P-O(Ph)	100.1
C-C (aromatic)	1.39 (avg)	P-O-C	123.5

Note: These values are computationally derived and serve as an approximation of the true molecular geometry. Experimental values may vary.

Table 3: Predicted Spectroscopic Data

Nucleus	Predicted Chemical Shift ( $\delta$ ) Range (ppm)	Comments
$^{31}\text{P}$	-5 to +5	Relative to 85% $\text{H}_3\text{PO}_4$ . The chemical shift for organophosphate monoesters typically falls in this range. <a href="#">[9]</a>
$^1\text{H}$ (Aromatic)	7.0 - 7.5	Complex multiplet. Protons ortho to the phosphate group are expected to be the most downfield.
$^1\text{H}$ (Hydroxyl)	>10 (variable)	Broad signal, highly dependent on solvent and concentration.
$^{13}\text{C}$ (Aromatic)	115 - 155	C-O carbon is expected to be the most downfield (~150 ppm).

Note: Specific, experimentally verified NMR data with full assignment is not readily available in the cited literature. The values represent expected ranges based on analogous structures.

## Experimental Protocols

### 3.1 Synthesis via Catalytic Hydrogenation

A documented method for synthesizing phenyl dihydrogen phosphate involves the debenzylolation of dibenzyl **phenyl phosphate**.[\[8\]](#)

Materials:

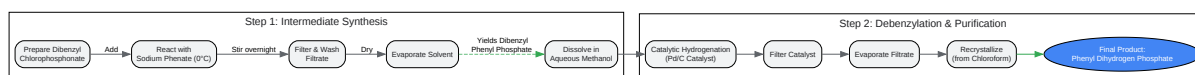
- Dibenzyl phosphite

- Carbon tetrachloride
- Chlorine
- Anhydrous sodium phenate
- Sodium carbonate
- Sodium sulfate
- Aqueous methanol
- Palladium charcoal catalyst

Procedure:

- Preparation of Dibenzyl **Phenyl Phosphate**:
  - Prepare a solution of dibenzyl chlorophosphonate from dibenzyl phosphite (5.2 g), carbon tetrachloride (100 cm<sup>3</sup>), and chlorine (1.45 g).
  - Add powdered anhydrous sodium phenate (2.5 g) to the solution with stirring.
  - Stir the mixture for 2 hours at 0°C and then leave overnight at room temperature.
  - Filter the solid precipitate. Wash the filtrate with sodium carbonate solution, then water, and dry over sodium sulfate.
  - Remove the solvent under reduced pressure to yield dibenzyl **phenyl phosphate**.
- Catalytic Hydrogenation:
  - Dissolve the resulting dibenzyl **phenyl phosphate** in aqueous methanol.
  - Perform catalytic hydrogenation using a palladium charcoal catalyst. Hydrogen is rapidly adsorbed.
  - Once the reaction is complete, filter the catalyst.

- Evaporate the filtrate to dryness to obtain phenyl dihydrogen phosphate as a white solid.
  - Purification:
    - The product can be recrystallized from chloroform. The expected melting point is 98-99°C.
- [8]



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Figure 2: Workflow for the synthesis of phenyl dihydrogen phosphate.

### 3.2 Analytical Method: Reverse-Phase HPLC

Phenyl dihydrogen phosphate can be effectively analyzed using a reverse-phase High-Performance Liquid Chromatography (HPLC) method.[10]

Instrumentation & Columns:

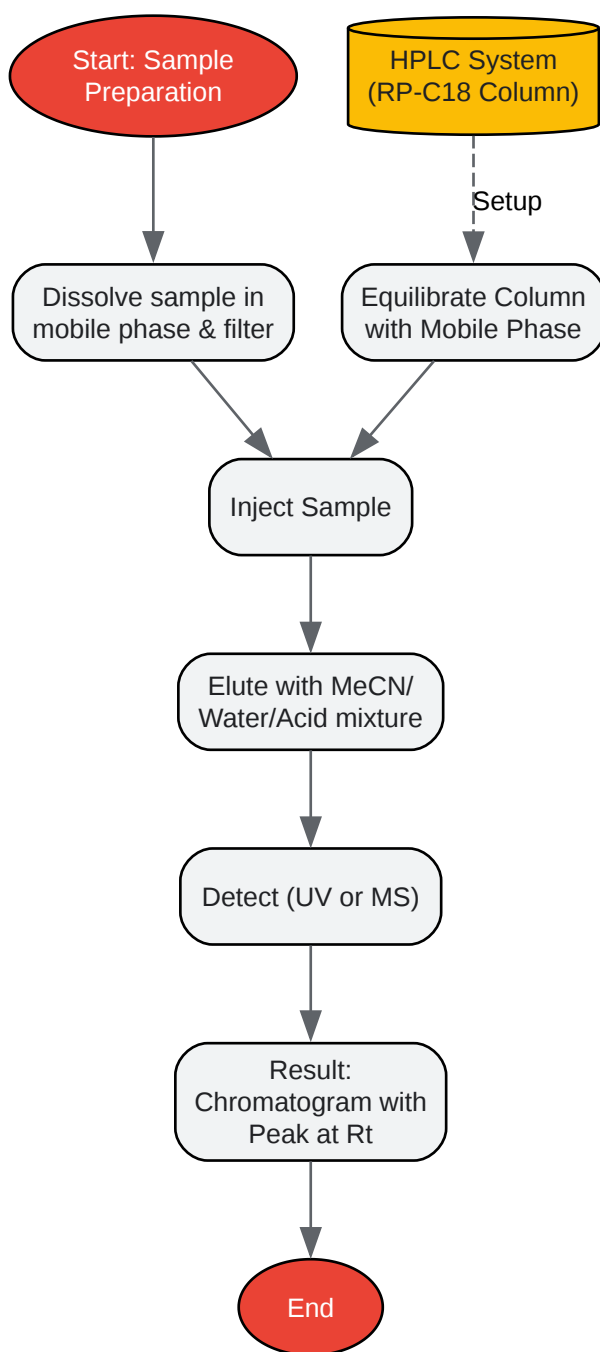
- HPLC system with UV or Mass Spectrometric (MS) detector.
- Reverse-phase column (e.g., Newcrom R1 or a standard C18 column).[10]

Mobile Phase:

- A mixture of acetonitrile (MeCN), water, and phosphoric acid.
- For MS-compatible applications, phosphoric acid should be replaced with formic acid.[10]

Protocol:

- **Sample Preparation:** Dissolve the sample containing phenyl dihydrogen phosphate in a suitable solvent, ideally the mobile phase, and filter through a 0.22  $\mu\text{m}$  syringe filter.
- **Column Equilibration:** Equilibrate the column with the mobile phase until a stable baseline is achieved.
- **Injection:** Inject the prepared sample onto the column.
- **Elution:** Run the analysis using an isocratic or gradient elution method depending on the sample complexity.
- **Detection:** Monitor the eluent at an appropriate wavelength (e.g., 254 nm for the phenyl group) or by mass spectrometry. Phenyl dihydrogen phosphate will elute as a single peak with a characteristic retention time.



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Figure 3: General workflow for HPLC analysis.

## Biological Significance: Role in Anaerobic Phenol Metabolism

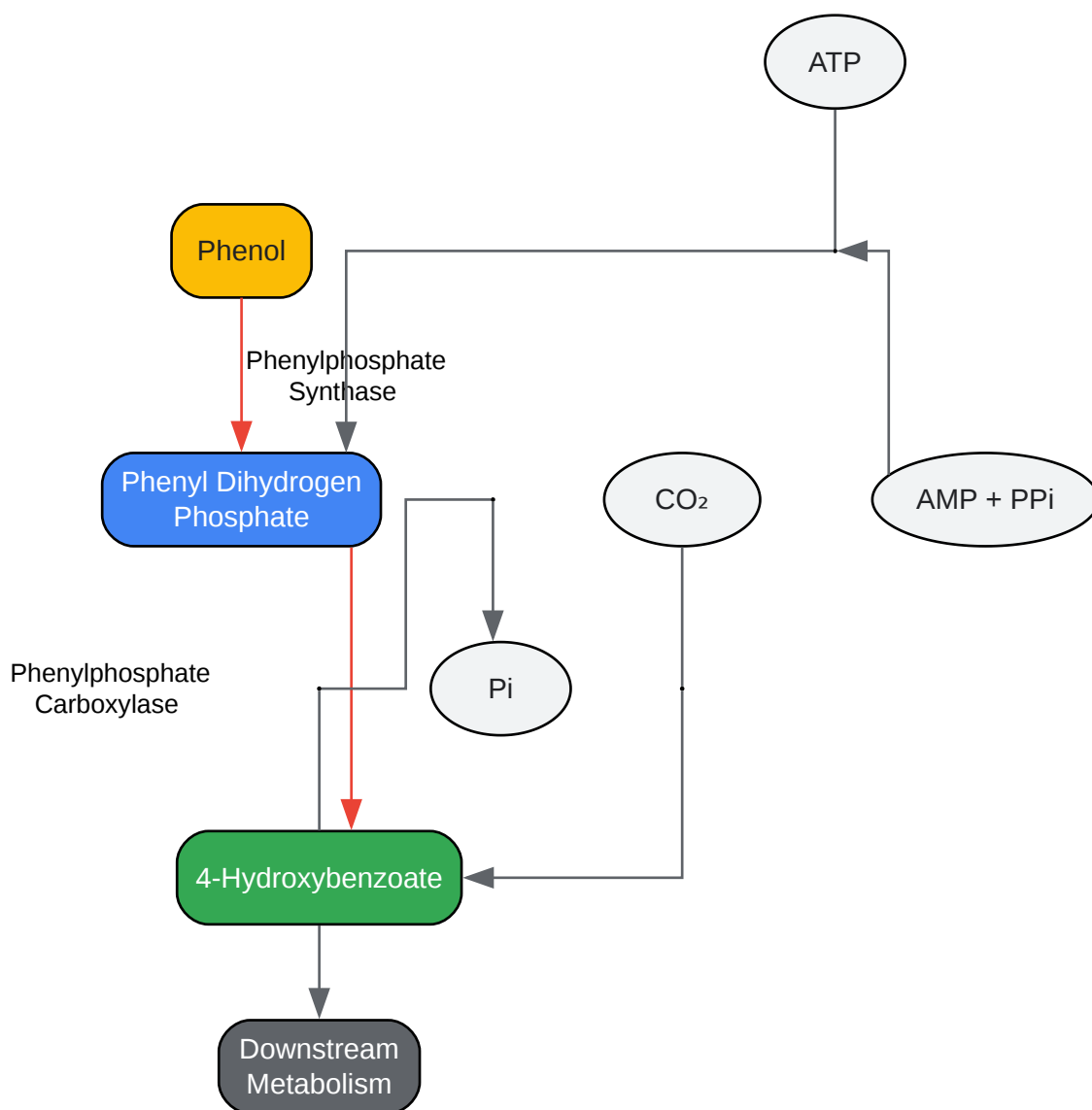
In drug development and environmental microbiology, understanding metabolic pathways is crucial. Phenyl dihydrogen phosphate is a critical intermediate in the anaerobic metabolism of phenol, particularly in the denitrifying bacterium *Thauera aromatica*.<sup>[11][12][13]</sup> This pathway, a biological equivalent of the Kolbe-Schmitt carboxylation, is initiated by the phosphorylation of phenol.

#### Pathway Description:

- **Phosphorylation:** Phenol is first activated by being converted to **phenyl phosphate**. This reaction is catalyzed by the enzyme phenylphosphate synthase. The phosphoryl group is derived from ATP.<sup>[11]</sup>
- **Carboxylation:** The intermediate, **phenyl phosphate**, is then carboxylated by the enzyme phenylphosphate carboxylase to yield 4-hydroxybenzoate.<sup>[12][13]</sup>
- **Downstream Metabolism:** 4-hydroxybenzoate is subsequently metabolized further, eventually entering central metabolic pathways like the acetyl-CoA pathway.<sup>[11]</sup>

This initial phosphorylation step is vital as it activates the aromatic ring, facilitating the subsequent carboxylation, a step that would otherwise be energetically unfavorable.





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Figure 4: Anaerobic phenol metabolism pathway in *T. aromatica*.

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